Methioninol-hydrochloride
CAS No.:
Cat. No.: VC13897524
Molecular Formula: C5H14ClNOS
Molecular Weight: 171.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClNOS |
|---|---|
| Molecular Weight | 171.69 g/mol |
| IUPAC Name | (2S)-2-amino-4-methylsulfanylbutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NOS.ClH/c1-8-3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | VZPZZQKQAHTVQO-JEDNCBNOSA-N |
| Isomeric SMILES | CSCC[C@@H](CO)N.Cl |
| Canonical SMILES | CSCCC(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methioninol-hydrochloride is presumed to share structural similarities with methionine hydrochloride, a compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . The "ol" suffix in methioninol implies the presence of a hydroxyl group (-OH) replacing the carboxylic acid (-COOH) moiety in methionine, yielding a structure analogous to 2-amino-4-(methylthio)butan-1-ol hydrochloride.
Table 1: Comparative Molecular Data
Stereochemical Considerations
Synthesis and Production Pathways
Chemical Synthesis
While no direct synthesis routes for methioninol-hydrochloride are reported, analogous processes for methionine derivatives involve:
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Hydantoin Formation: Reacting acrolein with methyl mercaptan, ammonium carbonate, and hydrogen cyanide at 80°C .
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Hydrolysis and Neutralization: Treating intermediates with sodium hydroxide and hydrochloric acid to yield the final product .
For methioninol-hydrochloride, reduction of methionine’s carboxylic acid group to a hydroxyl group (e.g., via lithium aluminum hydride) followed by hydrochloride salt formation could be a plausible route.
Enzymatic and Biotechnological Methods
Enzymatic synthesis using ionic liquids has been explored for methionine derivatives, offering advantages such as reduced environmental impact and higher specificity . Similar approaches might apply to methioninol-hydrochloride, though this remains speculative without experimental validation.
Applications in Industry and Medicine
Pharmaceutical Development
Methionine derivatives are used in drugs targeting liver disorders and metabolic diseases . Methioninol-hydrochloride’s potential as a hepatoprotective agent or precursor in drug synthesis warrants investigation, particularly given methionine’s role in SAMe (S-adenosylmethionine) production, which modulates oxidative stress .
Nutritional Supplements
As a structural analog, methioninol-hydrochloride could serve in dietary supplements to support protein synthesis and antioxidant defense. Methionine itself is critical for livestock feed, improving growth rates and immune function .
Biotechnology and Cosmetics
In cell culture, methionine derivatives enhance proliferation and viability . Methioninol-hydrochloride might similarly act as a growth factor in tissue engineering. Its antioxidant properties could also make it valuable in skincare formulations .
Recent Research and Future Directions
Metabolic Engineering
Advances in microbial fermentation could enable sustainable production of methioninol-hydrochloride. E. coli and Corynebacterium glutamicum strains engineered for methionine biosynthesis might be adapted for this purpose .
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